methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with a unique structure that includes an imidazo[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the morpholinopropyl group and the methyl acetate moiety. Common reagents used in these steps include various alkylating agents, oxidizing agents, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of modified structures with different functional groups.
Scientific Research Applications
Methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or polymers.
Mechanism of Action
The mechanism of action of methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,7-dimethyl-8-(3-piperidinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Methyl 2-(1,7-dimethyl-8-(3-pyrrolidinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Uniqueness
Methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is unique due to the presence of the morpholinopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different interactions with molecular targets, potentially resulting in unique applications and effects.
Properties
IUPAC Name |
methyl 2-[4,7-dimethyl-6-(3-morpholin-4-ylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O5/c1-13-11-24-15-16(21(2)19(28)25(17(15)27)12-14(26)29-3)20-18(24)23(13)6-4-5-22-7-9-30-10-8-22/h11H,4-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJFBNDKNHEKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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